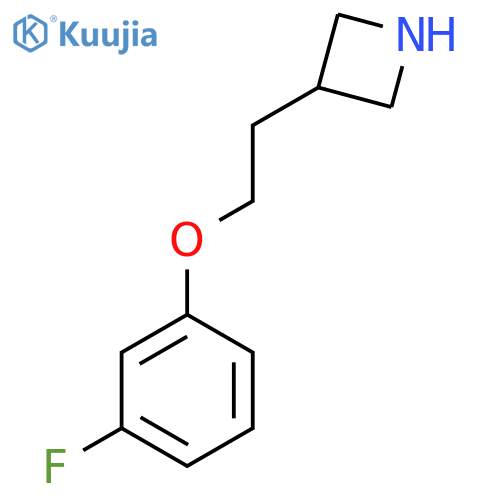Cas no 1690787-26-8 (3-2-(3-fluorophenoxy)ethylazetidine)

1690787-26-8 structure
商品名:3-2-(3-fluorophenoxy)ethylazetidine
3-2-(3-fluorophenoxy)ethylazetidine 化学的及び物理的性質
名前と識別子
-
- 3-2-(3-fluorophenoxy)ethylazetidine
- EN300-1851519
- 1690787-26-8
- 3-[2-(3-fluorophenoxy)ethyl]azetidine
-
- インチ: 1S/C11H14FNO/c12-10-2-1-3-11(6-10)14-5-4-9-7-13-8-9/h1-3,6,9,13H,4-5,7-8H2
- InChIKey: UBYBDYDPYJUQCC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)OCCC1CNC1
計算された属性
- せいみつぶんしりょう: 195.105942232g/mol
- どういたいしつりょう: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-2-(3-fluorophenoxy)ethylazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851519-0.5g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1851519-0.25g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1851519-5.0g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1851519-10g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1851519-10.0g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1851519-5g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1851519-1.0g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1851519-0.05g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1851519-2.5g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1851519-0.1g |
3-[2-(3-fluorophenoxy)ethyl]azetidine |
1690787-26-8 | 0.1g |
$804.0 | 2023-09-19 |
3-2-(3-fluorophenoxy)ethylazetidine 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1690787-26-8 (3-2-(3-fluorophenoxy)ethylazetidine) 関連製品
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2230780-65-9(IL-17A antagonist 3)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
